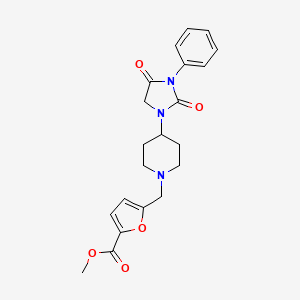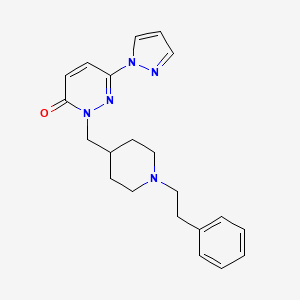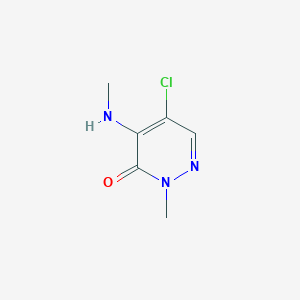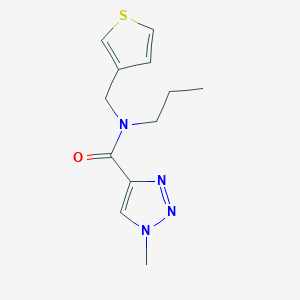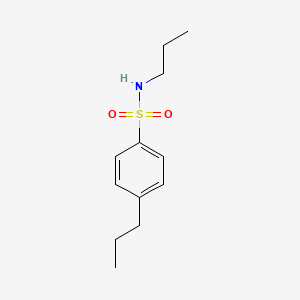![molecular formula C17H16ClN5O2 B2495688 6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 838894-50-1](/img/structure/B2495688.png)
6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals with significant biological and chemical potential. Its structure suggests it could be relevant for pharmacological studies, materials science, and synthetic organic chemistry. The interest in such molecules lies in their unique molecular architecture and the diverse reactivity they may exhibit.
Synthesis Analysis
The synthesis of related imidazole derivatives involves complex reactions, including cyclization and substitution processes. These syntheses often require specific reagents and conditions to achieve the desired product with high yield and purity. Techniques such as thin-layer chromatography, mass spectral data, and NMR are crucial for confirming the structures of the synthesized compounds (V.V.Bhuva et al., 2009).
Molecular Structure Analysis
X-ray crystallography is a powerful tool for elucidating the molecular structure of compounds. The detailed analysis can reveal the conformation, stereochemistry, and intermolecular interactions within the crystal lattice. Such studies provide insights into the compound's stability and reactivity (D. Shi et al., 2007).
Chemical Reactions and Properties
Imidazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic addition. These reactions can be exploited to introduce functional groups, modify the molecular framework, or synthesize novel derivatives with enhanced properties (A. Komogortsev et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystallinity, are crucial for their practical application. These characteristics depend on the molecular structure and are essential for determining the compound's suitability for specific uses (M. Alves et al., 1990).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are fundamental to understanding the behavior of imidazole derivatives in chemical reactions. These properties influence the compound's role in synthesis, its biological activity, and its interaction with other molecules (Feng Ya, 1997).
Aplicaciones Científicas De Investigación
Inhibitors of Lck Kinase
Compounds similar to 6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione have been identified as inhibitors of lck kinase. One such compound, an imidazo[4,5-h]isoquinolin-7,9-dione, has been shown to be an adenosine 5'-triphosphate competitive inhibitor of lck, important in cellular signaling pathways. Subsequent modifications to this structure improved its potency against lck and in cellular assays (Snow et al., 2002).
Precursors of Purine Analogs
Research demonstrates the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are key precursors to purine analogs. These analogs have applications in medicinal chemistry and pharmaceuticals. The study focused on producing compounds that can lead to the development of novel drugs (Alves et al., 1994).
Farnesyl Protein Transferase Inhibition
A compound closely related to 6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, namely R115777, has been identified as a potent and selective inhibitor of farnesyl protein transferase. This inhibition has significant antitumor effects, showing the potential of similar compounds in cancer treatment (Venet et al., 2003).
Synthesis and Biological Screening
Similar compounds have been synthesized and assessed for their biological activity against bacteria and fungi. This demonstrates the potential antimicrobial applications of these compounds (Bhuva et al., 2015).
Versatile Host for Anions
Imidazole-containing bisphenols, related to the chemical structure , have been structurally characterized as versatile hosts for anions. These compounds have potential applications in materials science and supramolecular chemistry (Nath & Baruah, 2012).
Mecanismo De Acción
Target of action
Many compounds with an imidazole ring, such as this one, are known to interact with various biological targets. For instance, some imidazole derivatives have been found to bind with high affinity to multiple receptors . The exact target of this specific compound would need to be determined through experimental studies.
Biochemical pathways
Imidazole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound would depend on its exact biological target(s).
Propiedades
IUPAC Name |
6-(3-chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-3-7-23-15(24)13-14(20(2)17(23)25)19-16-21(8-9-22(13)16)12-6-4-5-11(18)10-12/h3-6,10H,1,7-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZMDRLPVYHZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Chlorophenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

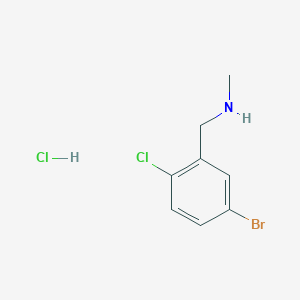


![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)
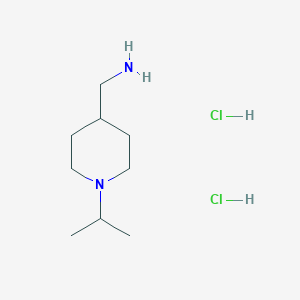
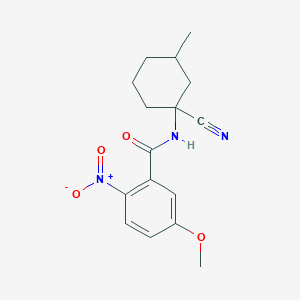
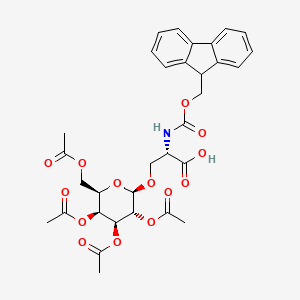
![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/no-structure.png)
